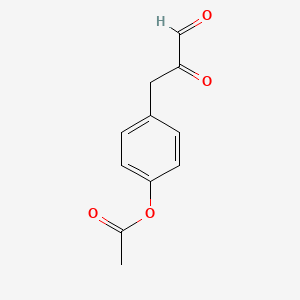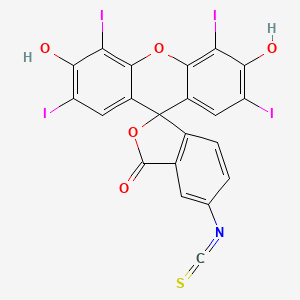
5-Chloro-2,8-dimethyl-4-quinolinol
説明
5-Chloro-2,8-dimethyl-4-quinolinol is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO and a molecular weight of 207.66 .
Synthesis Analysis
The synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol and its analogs is a topic of interest in the field of industrial and synthetic organic chemistry . Various synthetic approaches have been discussed in recent publications, including the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,8-dimethyl-4-quinolinol is characterized by a benzene ring fused with a pyridine moiety . The compound displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2,8-dimethyl-4-quinolinol include a molecular formula of C11H10ClNO and a molecular weight of 207.66 . More detailed properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Drug Discovery and Medicinal Chemistry
5-Chloro-2,8-dimethyl-4-quinolinol: is a derivative of quinoline, which is a vital scaffold in drug discovery. Quinoline and its derivatives are known for their wide range of biological activities and are used as key frameworks in the development of new therapeutic agents . The chloro and methyl groups in this compound could potentially enhance its biological activity, making it a candidate for creating novel drugs.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of bioactive chalcone derivatives. These derivatives are studied for their pharmacological activities, which include anti-inflammatory, antimalarial, antibacterial, and anticancer properties . The presence of the quinolinol moiety can significantly influence the biological activity of these chalcones.
Industrial and Synthetic Organic Chemistry
In the field of industrial chemistry, 5-Chloro-2,8-dimethyl-4-quinolinol can be utilized in the synthesis of complex organic compounds. Its structure is amenable to various chemical reactions, making it a versatile intermediate in organic synthesis .
Analytical Chemistry
Quinoline derivatives are often used as reagents or indicators in analytical chemistry due to their fluorescent properties5-Chloro-2,8-dimethyl-4-quinolinol could be employed in spectrofluorimetric methods for the determination of trace elements or other compounds .
Material Science
The electronic properties of quinoline derivatives make them suitable for use in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The modification of quinoline’s structure, as seen in 5-Chloro-2,8-dimethyl-4-quinolinol , can lead to materials with desirable electronic characteristics .
Environmental Science
Quinoline compounds can also play a role in environmental science. They may be used in the development of sensors for environmental pollutants or in the remediation processes to treat contaminated sites. The specific properties of 5-Chloro-2,8-dimethyl-4-quinolinol could be tailored for such applications .
Safety and Hazards
特性
IUPAC Name |
5-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(14)5-7(2)13-11(6)10/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKJRUQECXKAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383845 | |
| Record name | 5-Chloro-2,8-dimethyl-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,8-dimethyl-4-quinolinol | |
CAS RN |
21629-50-5 | |
| Record name | 5-Chloro-2,8-dimethyl-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-4-HYDROXY-8-METHYLQUINALDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



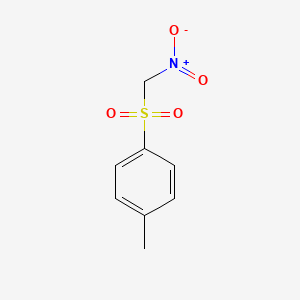
![1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone](/img/structure/B1621511.png)
![1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone](/img/structure/B1621513.png)

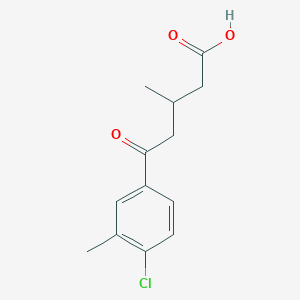
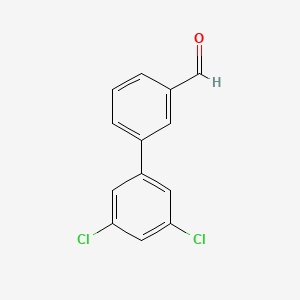


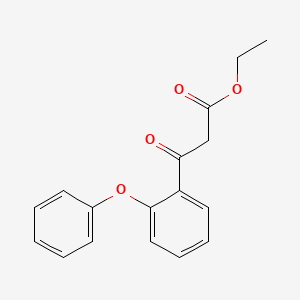

![2-[[4-(1H-benzimidazol-2-ylmethyl)phenyl]methyl]-1H-benzimidazole](/img/structure/B1621526.png)
